Vibozilimod is being developed by Sun Pharmaceutical Industries and has undergone various stages of clinical trials, including Phase II studies focused on dermatological conditions. Its classification as a new chemical entity indicates that it has not been previously marketed or approved for any medical use . The drug's mechanism of action involves modulating lymphocyte egress from lymph nodes, thereby reducing peripheral lymphocyte counts and potentially mitigating autoimmune responses .
The molecular formula of vibozilimod is . The structure features a complex arrangement that includes a chloro-substituted phenyl group and an oxadiazole ring. The presence of these functional groups contributes to its pharmacological properties. The three-dimensional conformation of vibozilimod allows for effective binding to the sphingosine-1-phosphate receptor 1, facilitating its agonistic activity .
While specific chemical reactions involved in the synthesis of vibozilimod are not extensively documented in public sources, it can be inferred that the compound undergoes typical reactions associated with heterocyclic compounds. These may include nucleophilic substitutions and cyclization reactions that form the oxadiazole ring structure. The exact reaction conditions—such as temperature, solvent choice, and catalysts—are likely optimized to enhance yield and selectivity during its synthesis .
Vibozilimod functions primarily as an agonist for sphingosine-1-phosphate receptor 1. By activating this receptor, vibozilimod induces internalization of the receptor on lymphocytes, which prevents their migration from lymph nodes into the bloodstream. This mechanism effectively reduces lymphocyte counts in peripheral circulation, which is beneficial in treating conditions characterized by excessive immune activation, such as psoriasis and atopic dermatitis . Clinical studies have demonstrated that vibozilimod can significantly lower lymphocyte levels without causing severe adverse effects related to cardiac conduction abnormalities observed with other sphingosine-1-phosphate receptor modulators .
Vibozilimod exhibits several notable physical and chemical properties:
These properties are essential for formulation development aimed at ensuring effective delivery routes, particularly oral administration.
Vibozilimod is primarily being investigated for its applications in treating autoimmune diseases such as:
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.: 33776-88-4
CAS No.:
CAS No.: 136033-39-1